molecular formula C8H16N2O B12982242 N-Allyl-N'-butylformohydrazide

N-Allyl-N'-butylformohydrazide

Cat. No.: B12982242
M. Wt: 156.23 g/mol
InChI Key: JVDVQAWURSQVNN-UHFFFAOYSA-N
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Description

These compounds share a core structure consisting of an allyl group (-CH₂CH=CH₂) attached to a sulfonohydrazide moiety, with variations in substituents on the benzylidene or benzene rings. For clarity, this article will compare analogs from the evidence, such as N-allyl-N'-(2-hydroxybenzylidene)-4-methylbenzenesulfonohydrazide (2a) and its derivatives, to illustrate trends in synthesis, physicochemical properties, and reactivity .

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

N-(butylamino)-N-prop-2-enylformamide

InChI

InChI=1S/C8H16N2O/c1-3-5-6-9-10(8-11)7-4-2/h4,8-9H,2-3,5-7H2,1H3

InChI Key

JVDVQAWURSQVNN-UHFFFAOYSA-N

Canonical SMILES

CCCCNN(CC=C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Allyl-N’-butylformohydrazide can be synthesized through a multi-step process involving the reaction of allyl amine and butyl isocyanate with formic acid. The reaction typically proceeds under mild conditions, with the use of a suitable solvent such as toluene or dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield.

Industrial Production Methods

Industrial production of N-Allyl-N’-butylformohydrazide may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would include the precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts or additives to enhance the reaction rate and selectivity may also be employed.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-N’-butylformohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.

    Substitution: The allyl and butyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. These reactions are typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions to achieve the desired reduction.

    Substitution: Substitution reactions often involve nucleophiles such as halides, amines, or alcohols, and are carried out in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions include various substituted hydrazides, amines, and oxidized derivatives. These products can be further utilized in organic synthesis or as intermediates in the production of pharmaceuticals and other fine chemicals.

Scientific Research Applications

N-Allyl-N’-butylformohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: N-Allyl-N’-butylformohydrazide is explored for its potential use in drug development. Its derivatives may exhibit pharmacological activities that can be harnessed for the treatment of various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer synthesis, coatings, and adhesives.

Mechanism of Action

The mechanism of action of N-Allyl-N’-butylformohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular pathways and targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compounds in the evidence differ primarily in substituents on the benzylidene ring (R₁) and the benzene sulfonohydrazide group (R₂). These modifications influence yields, melting points, and spectroscopic profiles. Below is a detailed comparison:

Impact on Physical Properties

Melting points correlate with molecular symmetry and intermolecular forces. Bulky or polar substituents (e.g., -Br, -CF₃) increase melting points, while liquid states indicate lower symmetry or flexible groups.

Compound ID Physical State Melting Point (°C) Substituent Impact Reference
2j () Yellow solid 104.0–105.2 5-Cl enhances crystallinity
2o () Yellow solid 108.0–109.1 -CF₃ increases rigidity
2a () Yellow liquid N/A Lack of bulky substituents

Spectroscopic Trends

1H NMR shifts for the allyl group (δ ~5.1–5.7 ppm) and benzylidene protons (δ ~8.0–10.6 ppm) remain consistent across analogs. 13C NMR confirms the allyl (-CH₂CH=CH₂) and sulfonamide (-SO₂N-) moieties (δ 21–157 ppm). HRMS data validates molecular formulas, with deviations <0.001 Da .

Key Research Findings

Synthetic Efficiency : Electron-donating groups (e.g., -CH₃) at R₂ improve yields (e.g., 2l: 95% vs. 2k: 31%) .

Crystallinity : Chlorine or bromine substituents at R₁ enhance solid-state stability (e.g., 2j: 104–105°C) .

Reactivity : Allyl groups participate in Pd-catalyzed rearrangements, forming complex heterocycles .

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